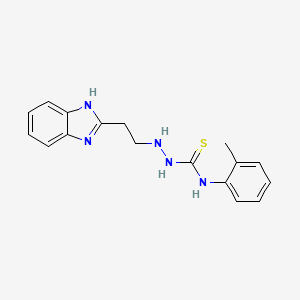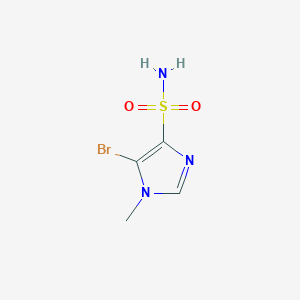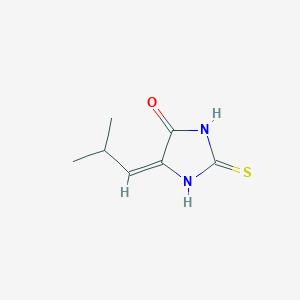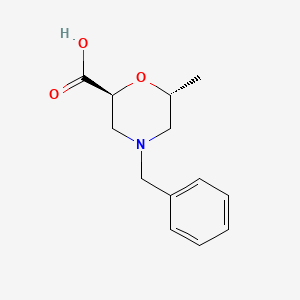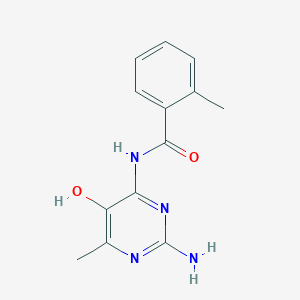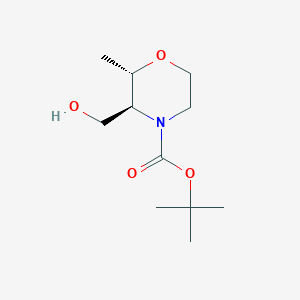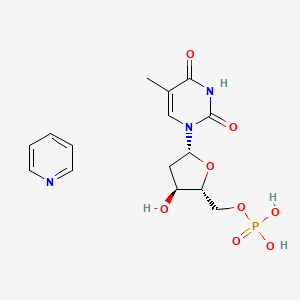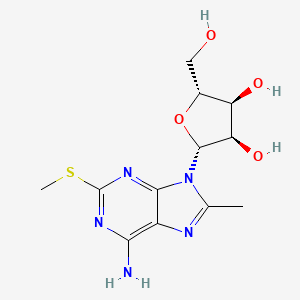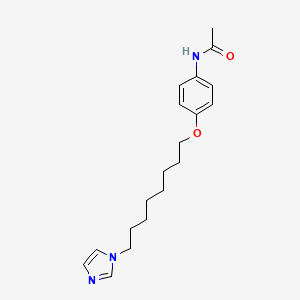
N-(4-((8-(1H-Imidazol-1-yl)octyl)oxy)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-((8-(1H-Imidazol-1-yl)octyl)oxy)phenyl)acetamide: is a synthetic organic compound characterized by the presence of an imidazole ring, an octyl chain, and a phenylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((8-(1H-Imidazol-1-yl)octyl)oxy)phenyl)acetamide typically involves a multi-step process:
Formation of the Imidazole Derivative: The initial step involves the preparation of the imidazole derivative. This can be achieved by reacting imidazole with an appropriate alkyl halide, such as 1-bromooctane, under basic conditions to form 8-(1H-imidazol-1-yl)octane.
Attachment of the Phenyl Group: The next step involves the attachment of the phenyl group. This can be done by reacting 8-(1H-imidazol-1-yl)octane with 4-hydroxybenzaldehyde in the presence of a suitable catalyst to form 4-((8-(1H-imidazol-1-yl)octyl)oxy)benzaldehyde.
Formation of the Acetamide Group: The final step involves the formation of the acetamide group. This can be achieved by reacting 4-((8-(1H-imidazol-1-yl)octyl)oxy)benzaldehyde with acetic anhydride in the presence of a base to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(4-((8-(1H-Imidazol-1-yl)octyl)oxy)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring or the phenyl group, using appropriate nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or electrophiles such as alkyl halides.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted imidazole or phenyl derivatives.
Scientific Research Applications
N-(4-((8-(1H-Imidazol-1-yl)octyl)oxy)phenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting imidazole receptors or enzymes.
Materials Science: The compound can be used in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound can be used as a probe to study biological processes involving imidazole-containing molecules.
Industrial Applications: The compound can be used in the development of new industrial chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-(4-((8-(1H-Imidazol-1-yl)octyl)oxy)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can interact with metal ions or active sites of enzymes, while the phenylacetamide group can enhance binding affinity and specificity. The octyl chain can influence the compound’s solubility and membrane permeability, affecting its overall activity.
Comparison with Similar Compounds
Similar Compounds
N-(4-((8-(1H-Imidazol-1-yl)octyl)oxy)phenyl)acetamide: can be compared with other imidazole-containing compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique properties such as enhanced binding affinity, solubility, and biological activity. This makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
88137-92-2 |
|---|---|
Molecular Formula |
C19H27N3O2 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
N-[4-(8-imidazol-1-yloctoxy)phenyl]acetamide |
InChI |
InChI=1S/C19H27N3O2/c1-17(23)21-18-8-10-19(11-9-18)24-15-7-5-3-2-4-6-13-22-14-12-20-16-22/h8-12,14,16H,2-7,13,15H2,1H3,(H,21,23) |
InChI Key |
RNTAPKBSNGRDSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCCCCCCCCN2C=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Methyl-2-(methylsulfanyl)-3,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B15216383.png)
